molecular formula C24H26ClN3O2S B126997 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid CAS No. 1077626-51-7

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid

Cat. No. B126997
M. Wt: 456 g/mol
InChI Key: MLNIGXYHGQLWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro group and a phenylanilino group attached to the pyrimidine ring suggests potential for increased chemical reactivity and possible pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the introduction of various substituents to the pyrimidine ring to achieve desired properties. For example, the oxidation of 2-(p-substituted phenylthio)pyrimidines can yield sulphoxides and sulphones, which can further undergo reactions such as alkaline hydrolysis and aminolysis, as indicated by the study of similar compounds . The electronic nature of the substituents can significantly affect the reaction rates, with more electron-withdrawing groups leading to faster reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with various substituents influencing the overall conformation of the molecule. For instance, in the crystal structures of related compounds, the pyrimidine ring is inclined at different angles to the benzene ring, which can affect the molecule's interactions with other molecules and its overall stability . The inclination angle can play a crucial role in the molecular docking and binding affinity of the compound to biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as chloro, phenyl, and anilino can lead to interactions with other chemical entities through electrophilic or nucleophilic attacks. The reactivity of these compounds can be further analyzed through spectroscopic methods, which can provide insights into the vibrational wave numbers and potential energy distributions, as well as predict the sites of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic investigations using techniques like FT-IR and FT-Raman can reveal the vibrational spectral analysis of these compounds . Additionally, computational methods such as density functional theory (DFT) can be used to predict properties like HOMO-LUMO gaps, NBO analysis, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the electronic properties and reactivity of the compound . The molecular docking studies suggested in the papers indicate that these compounds might exhibit inhibitory activity against certain biological targets, hinting at their potential as chemotherapeutic agents .

Scientific Research Applications

Antitumor and Antibacterial Potential

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid has been explored for its potential as an inhibitor of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, which is necessary for DNA replication and repair. This inhibitory action has implications in antitumor and antibacterial therapies. Gangjee et al. (1996) synthesized various analogues of this compound, demonstrating their effectiveness against human TS, and highlighted their potential as antitumor agents (Gangjee et al., 1996).

Fluorescence Binding Studies

In a study exploring the binding interactions of similar pyrimidine derivatives, Meng et al. (2012) investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research provides insights into the binding characteristics of such compounds, which is vital for understanding their behavior in biological systems (Meng et al., 2012).

Synthesis and Biological Activity

Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting the broad spectrum of biological activities of pyrimidine nucleus, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their work underscores the versatility and potential of pyrimidine derivatives in various therapeutic areas (Bassyouni & Fathalla, 2013).

Environmental Degradation Studies

Sharma et al. (2012) studied the degradation of chlorimuron-ethyl, a compound with a similar pyrimidine structure, by Aspergillus niger. This research is significant in understanding the environmental degradation and the potential ecological impact of such compounds (Sharma et al., 2012).

Dual Inhibitory Activities

Gangjee et al. (2008) synthesized analogues of pyrimidine as dual inhibitors of thymidylate synthase and dihydrofolate reductase. Such dual inhibitory activities offer a promising approach in the development of novel antitumor agents (Gangjee et al., 2008).

properties

IUPAC Name

2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNIGXYHGQLWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Reactant of Route 2
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Reactant of Route 3
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Reactant of Route 4
Reactant of Route 4
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Reactant of Route 5
Reactant of Route 5
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid
Reactant of Route 6
Reactant of Route 6
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.